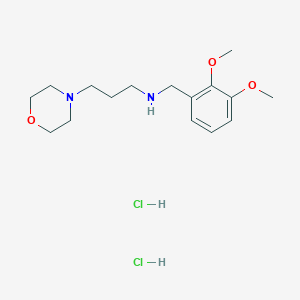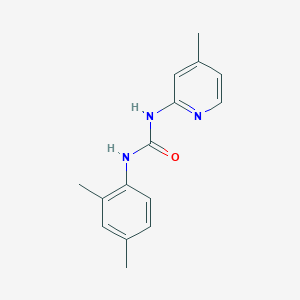
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been approved by the US Food and Drug Administration (FDA) for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulty. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire in women.
Mécanisme D'action
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a selective serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. The drug increases the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of sexual desire. N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride also decreases the release of serotonin in the prefrontal cortex, which is thought to have an inhibitory effect on sexual desire.
Biochemical and physiological effects:
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to increase sexual desire and decrease distress associated with low sexual desire in premenopausal women. The drug has also been shown to decrease the frequency of satisfying sexual events and increase the frequency of adverse events such as dizziness, fatigue, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has advantages and limitations for lab experiments. The drug has been extensively studied in preclinical and clinical trials, which provide a wealth of data on its efficacy and safety. However, the drug's mechanism of action is complex and involves multiple neurotransmitters, which makes it difficult to isolate the drug's effects on sexual desire.
Orientations Futures
Future research on N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride could focus on its efficacy and safety in other populations, such as postmenopausal women and men. The drug's mechanism of action could also be further elucidated to better understand its effects on sexual desire. Additionally, research could focus on the development of new drugs that target the same neurotransmitters as N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride but with fewer adverse effects.
Méthodes De Synthèse
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is synthesized from 2,3-dimethoxybenzaldehyde and 4-morpholinepropanol. The reaction involves the formation of an imine intermediate, which is reduced to the amine using sodium borohydride. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt of N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride.
Applications De Recherche Scientifique
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of HSDD. The drug has been shown to increase sexual desire and decrease distress associated with low sexual desire in premenopausal women. N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is thought to act on the neurotransmitters dopamine, norepinephrine, and serotonin in the brain, which are involved in the regulation of sexual desire.
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-19-15-6-3-5-14(16(15)20-2)13-17-7-4-8-18-9-11-21-12-10-18;;/h3,5-6,17H,4,7-13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABSGTUIQSVBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5398170.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5398176.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)
![3-methyl-5-[2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5398211.png)

![1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate](/img/structure/B5398225.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5398231.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5398241.png)
![N-(3-fluorophenyl)-2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-2-oxoacetamide](/img/structure/B5398251.png)
![3-[(3,4-dimethoxyphenyl)amino]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5398258.png)